molecular formula C₄₁H₆₄N₁₂O₁₂S B612531 Shepherdin CAS No. 861224-28-4

Shepherdin

カタログ番号: B612531
CAS番号: 861224-28-4
分子量: 949.09
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Shepherdin is a synthetic peptidomimetic compound designed to inhibit the interaction between heat shock protein 90 (Hsp90) and survivin, a protein that plays a crucial role in cell viability and proliferation. This compound has garnered significant attention due to its potential as an anticancer agent, particularly in targeting survivin, which is overexpressed in many types of cancer cells .

準備方法

Synthetic Routes and Reaction Conditions: Shepherdin is synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc-chemistry. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) group is used to protect the amino terminus of the amino acids during the synthesis .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which allows for the efficient and high-yield synthesis of the peptide. The process is optimized to ensure the purity and stability of the final product, which is crucial for its use in research and potential therapeutic applications .

科学的研究の応用

Shepherdin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:

作用機序

Shepherdin exerts its effects by binding to the N-terminal domain of Hsp90, thereby inhibiting the interaction between Hsp90 and survivin. This disruption leads to the destabilization of survivin and other Hsp90 client proteins, ultimately inducing apoptosis in cancer cells. The compound targets the ATP-binding pocket of Hsp90, preventing the chaperone function of Hsp90 and leading to the degradation of its client proteins .

生物活性

Shepherdin is a novel peptidomimetic compound that has garnered attention for its potential as an anticancer agent, particularly in the context of targeting the heat shock protein 90 (Hsp90) chaperone. This article provides an overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and implications for cancer therapy.

This compound acts primarily by binding to the ATP pocket of Hsp90, a molecular chaperone that plays a critical role in the stability and function of various client proteins involved in cell survival and proliferation. By disrupting the interaction between Hsp90 and its client proteins, this compound induces the degradation of several oncogenic proteins, including survivin, which is known to inhibit apoptosis. This mechanism leads to both apoptotic and non-apoptotic cell death in tumor cells while sparing normal cells from toxicity .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits the growth of various cancer cell lines. It has been shown to induce significant apoptosis in leukemia cells and solid tumors, with a notable selectivity for cancerous over normal cells. The compound's ability to destabilize client proteins associated with tumorigenesis is a key factor in its anticancer activity .

In Vivo Studies

Preclinical studies involving animal models have further validated the efficacy of this compound. Systemic administration of this compound in mice resulted in substantial tumor regression without observable toxicity. For instance, one study reported that this compound inhibited human tumor growth in mice models effectively, demonstrating its potential as a safe therapeutic agent .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Antileukemic Activity : A study focused on acute myeloid leukemia (AML) demonstrated that this compound could serve as a promising therapeutic agent by targeting Hsp90. The results indicated a marked reduction in leukemic cell viability following treatment with this compound, suggesting its potential application in AML therapy .
  • Solid Tumor Models : In models of solid tumors, this compound was observed to significantly reduce tumor size and improve survival rates compared to control groups. These findings underscore the compound's broad-spectrum anticancer properties and its potential for use in combination therapies .

Comparative Efficacy

The following table summarizes key findings from various studies on this compound's biological activity compared to other Hsp90 inhibitors:

Compound Target Mechanism Efficacy Toxicity
This compoundHsp90Disrupts client protein stabilityHigh (tumor regression noted)Low (well tolerated)
17-AAGHsp90Inhibits ATPase activityModerate (variable response)Moderate
PU-H71Hsp90Binds to Hsp90 client proteinsHigh (effective against solid tumors)Moderate

特性

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H64N12O12S/c1-22(33(57)49-26(14-23-10-6-5-7-11-23)37(61)53-32(40(64)65)41(2,3)4)47-39(63)30(20-66)48-31(56)17-45-35(59)28(18-54)51-38(62)29(19-55)52-36(60)27(15-24-16-44-21-46-24)50-34(58)25(43)12-8-9-13-42/h5-7,10-11,16,21-22,25-30,32,54-55,66H,8-9,12-15,17-20,42-43H2,1-4H3,(H,44,46)(H,45,59)(H,47,63)(H,48,56)(H,49,57)(H,50,58)(H,51,62)(H,52,60)(H,53,61)(H,64,65)/t22-,25-,26-,27-,28-,29-,30-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBANOGLOZZLEEW-AJLKJCTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(=O)O)C(C)(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C(=O)O)C(C)(C)C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H64N12O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661626
Record name L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

949.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861224-28-4
Record name shepherdin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Shepherdin
Reactant of Route 2
Shepherdin
Reactant of Route 3
Shepherdin
Reactant of Route 4
Shepherdin
Reactant of Route 5
Shepherdin
Reactant of Route 6
Shepherdin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。